molecular formula C18H17BrFN3O3S B2872557 N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260997-16-7

N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2872557
CAS No.: 1260997-16-7
M. Wt: 454.31
InChI Key: ZXZABGLXVBHKKN-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide features a thieno[3,2-d]pyrimidin-1-yl core substituted with a 2-methylpropyl group at position 3 and dioxo groups at positions 2 and 3. The acetamide moiety is linked to a 4-bromo-2-fluorophenyl group, a halogenated aromatic ring known to enhance metabolic stability and binding affinity in medicinal chemistry . Thienopyrimidine derivatives are widely explored for their biological activities, including kinase inhibition and anticancer properties, owing to their structural mimicry of purine bases . The combination of bromo and fluoro substituents may improve lipophilicity and pharmacokinetic profiles, while the dioxo groups could facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O3S/c1-10(2)8-23-17(25)16-14(5-6-27-16)22(18(23)26)9-15(24)21-13-4-3-11(19)7-12(13)20/h3-7,10,16H,8-9H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXHTXLFXRZDSC-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=C(C=C3)Br)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Bromo-Fluorophenyl Group: This can be achieved through a halogenation reaction, where a fluorophenyl precursor is brominated using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Acetamide Moiety: The final step involves the acylation of the thienopyrimidine intermediate with an acetamide derivative under conditions such as the use of acyl chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LAH) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA/RNA Interaction: Intercalating into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds highlights key differences in core structures, substituents, and physicochemical properties (Table 1).

Table 1: Comparison of Structural and Physicochemical Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-1-yl 4-bromo-2-fluorophenyl, 3-(2-methylpropyl), 2,4-dioxo ~457 (estimated) N/A Not reported
N-(4-Bromophenyl)-2-[(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[3,2-d]pyrimidin-2-yl 4-bromophenyl, 3-methyl, 4-oxo, 7-phenyl 486.402 N/A Not reported
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 4-bromophenyl, 3,4-difluorophenyl ~325.9 150–152 Structural studies
N-(4-hydroxyphenethyl)acetamide Acetamide 4-hydroxyphenethyl ~194.2 N/A Cytotoxic (43.2% mortality)
Pyrazolo[3,4-d]pyrimidin derivative Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromen-2-yl 571.198 302–304 Not reported
Key Observations

Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidin-1-yl core distinguishes it from pyrazolo[3,4-d]pyrimidin derivatives and simpler acetamide backbones . Thienopyrimidines are electron-deficient systems, enhancing interactions with enzymatic targets compared to pyrimidinones or triazoles .

Halogenated aryl groups (4-bromo-2-fluorophenyl vs. 3,4-difluorophenyl in ) influence electronic properties and crystallinity. The dihedral angle between aromatic rings in similar compounds (e.g., 66.4° in ) suggests conformational rigidity, which may impact solubility and packing efficiency.

Melting Points: Compounds with halogenated aryl groups (e.g., 150–152°C in ) generally exhibit higher melting points due to strong intermolecular interactions, whereas pyrazolo derivatives show even higher thermal stability (302–304°C) .

Synthetic Routes: The target compound likely follows synthetic pathways similar to other thienopyrimidine derivatives, such as coupling acetamide intermediates with activated pyrimidinyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

Biological Activity :

  • While direct data for the target compound is unavailable, structurally related acetamides demonstrate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays for N-(4-hydroxyphenethyl)acetamide) . The bromo and fluoro substituents in the target may enhance binding to kinases or DNA repair enzymes, as seen in fluorinated pyrimidine analogs .

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